molecular formula C15H19N3O4 B5838224 N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide

N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide

Cat. No. B5838224
M. Wt: 305.33 g/mol
InChI Key: LLNUVHJGJJANEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide, also known as CPONBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPONBC is a nitrobenzene derivative that has been synthesized using a specific method and has shown promising results in various scientific studies.

Mechanism of Action

N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibits the activity of enzymes by binding to their active sites and preventing them from carrying out their normal functions. The specific mechanism of action of N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide varies depending on the enzyme being targeted, but it generally involves the formation of a covalent bond between the compound and the enzyme.
Biochemical and Physiological Effects:
N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to have a variety of biochemical and physiological effects, depending on the enzyme being targeted. For example, it has been shown to inhibit the activity of metalloproteases involved in cancer metastasis and inflammation. It has also been shown to inhibit the activity of serine proteases involved in blood clotting and fibrinolysis.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide in lab experiments is its specificity for certain enzymes. This allows researchers to study the role of these enzymes in various physiological processes and disease states. However, one limitation of using N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for research involving N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide. One area of interest is the development of new synthesis methods that can increase the yield of the compound. Another area of interest is the study of the compound's effects on other enzymes and physiological processes. Finally, N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide could potentially be used as a starting point for the development of new drugs that target specific enzymes involved in disease states.

Synthesis Methods

N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzenecarboximidamide with 3-cyclopentylpropanoyl chloride. The reaction takes place in the presence of a base and a solvent, and the resulting product is purified using column chromatography. The yield of the product is typically around 50%.

Scientific Research Applications

N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has been used in various scientific studies due to its potential as a research tool. It has been shown to inhibit the activity of certain enzymes, such as metalloproteases and serine proteases, which are involved in various physiological processes. N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has also been used to study the role of these enzymes in disease states, such as cancer and inflammation.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3-cyclopentylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c16-15(12-6-8-13(9-7-12)18(20)21)17-22-14(19)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNUVHJGJJANEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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